![molecular formula C21H27N5O2 B13867834 tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate CAS No. 343632-96-2](/img/structure/B13867834.png)
tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate: is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate typically involves multiple steps:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethyl and Phenyl Groups: These groups are introduced through selective alkylation and arylation reactions.
Attachment of the Aminoethyl Chain: This involves nucleophilic substitution reactions where the amino group is introduced.
Carbamate Formation: The final step involves the reaction of the aminoethyl intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethyl groups.
Reduction: Reduction reactions can target the pyrrolo[2,3-d]pyrimidine core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halides and nucleophiles are used under controlled conditions.
Major Products
Oxidation: Products include oxidized derivatives of the dimethyl groups.
Reduction: Reduced forms of the pyrrolo[2,3-d]pyrimidine core.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Acts as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Cell Signaling: May interact with cellular signaling pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl carbamate
- tert-Butyl N-(benzyloxy)carbamate
- tert-Butyl (2-(2-(2-(2-aminoethoxy)ethoxy)ethoxy)ethyl)carbamate
Uniqueness
The uniqueness of tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate lies in its specific structural features, such as the pyrrolo[2,3-d]pyrimidine core and the combination of dimethyl and phenyl groups. These features confer unique biological activities and make it a valuable compound in various scientific research applications.
Eigenschaften
CAS-Nummer |
343632-96-2 |
|---|---|
Molekularformel |
C21H27N5O2 |
Molekulargewicht |
381.5 g/mol |
IUPAC-Name |
tert-butyl N-[2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]carbamate |
InChI |
InChI=1S/C21H27N5O2/c1-13-14(2)24-19-16(13)18(22-11-12-23-20(27)28-21(3,4)5)25-17(26-19)15-9-7-6-8-10-15/h6-10H,11-12H2,1-5H3,(H,23,27)(H2,22,24,25,26) |
InChI-Schlüssel |
LIGLFGPBSLERTF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NC2=C1C(=NC(=N2)C3=CC=CC=C3)NCCNC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
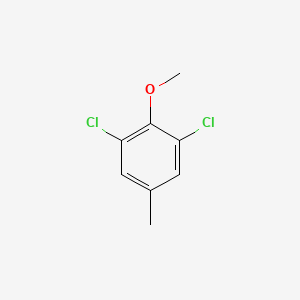

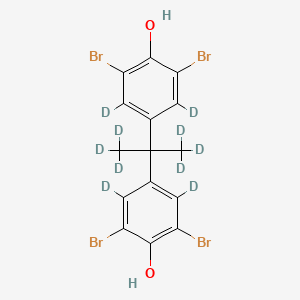
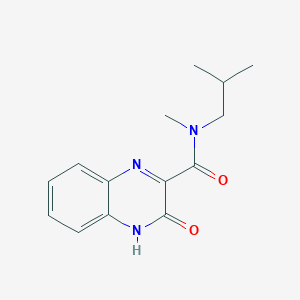


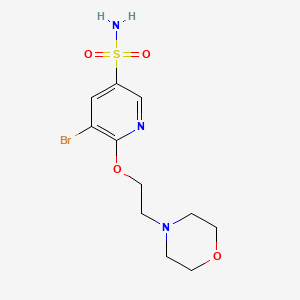
![N-benzyl-N-methyl-2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]acetamide](/img/structure/B13867797.png)
![(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
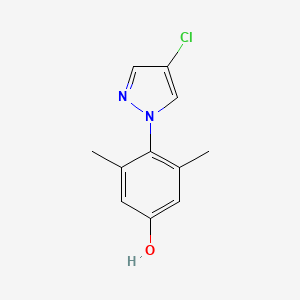
![N-[4-[[7-(2-morpholin-4-ylethoxy)-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B13867806.png)
![7-Chloro-2-quinolin-3-ylfuro[3,2-b]pyridine](/img/structure/B13867818.png)

